molecular formula C7H4ClNO2 B071657 6-Chlorobenzo[d]isoxazol-5-ol CAS No. 184766-64-1

6-Chlorobenzo[d]isoxazol-5-ol

Cat. No.: B071657
CAS No.: 184766-64-1
M. Wt: 169.56 g/mol
InChI Key: VKTORTQCGRJFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorobenzo[d]isoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family It is characterized by a benzene ring fused to an isoxazole ring, with a chlorine atom at the 6th position and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorobenzo[d]isoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Chlorobenzo[d]isoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: 6-Chlorobenzo[d]isoxazol-5-one or 6-chlorobenzo[d]isoxazole-5-carboxylic acid.

    Reduction: 6-chlorobenzo[d]isoxazol-5-amine.

    Substitution: 6-azidobenzo[d]isoxazol-5-ol or 6-thiobenzo[d]isoxazol-5-ol.

Scientific Research Applications

6-Chlorobenzo[d]isoxazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like D-amino acid oxidase.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chlorobenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorobenzo[d]isoxazol-3-ol
  • 5-Chlorobenzo[d]isoxazol-3-ol
  • 6-Bromobenzo[d]isoxazol-5-ol

Uniqueness

6-Chlorobenzo[d]isoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position and the hydroxyl group at the 5th position influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-1,2-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-5-2-7-4(1-6(5)10)3-9-11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTORTQCGRJFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NOC2=CC(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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